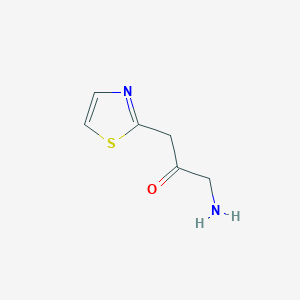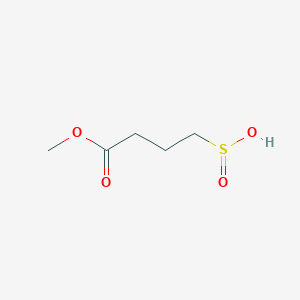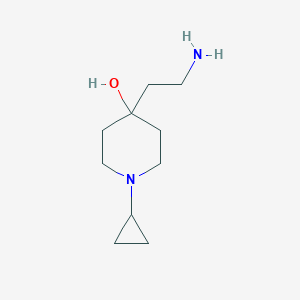
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a cyclopropyl group attached to the piperidine ring and an aminoethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a reductive amination reaction involving ethylenediamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or azido derivatives.
科学研究应用
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a ligand for studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development for neurological disorders.
Industry: Use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, affecting signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)piperidine: Lacks the cyclopropyl group, making it less sterically hindered.
4-(2-Aminoethyl)-1-methylpiperidin-4-ol: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol: Contains a phenyl group, which introduces aromaticity and different electronic properties.
Uniqueness
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-1-cyclopropylpiperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-6-3-10(13)4-7-12(8-5-10)9-1-2-9/h9,13H,1-8,11H2 |
InChI 键 |
UZBYOARBNRZUSI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CCC(CC2)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)

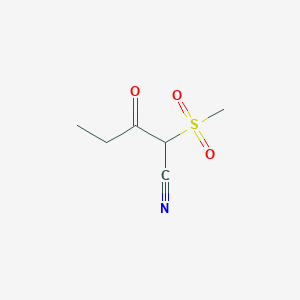
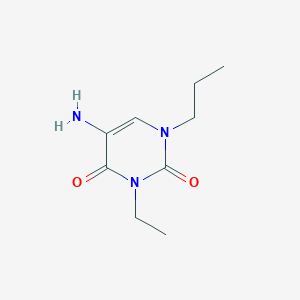
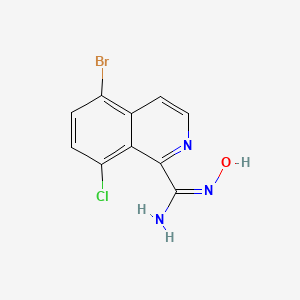
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)


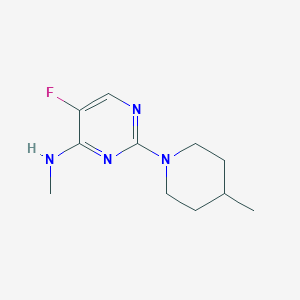
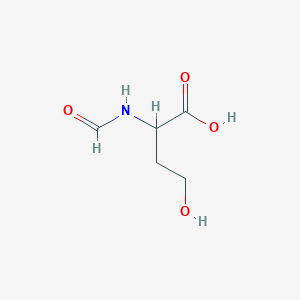
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
